molecular formula C19H18N4O3 B2388555 (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 1903917-59-8

(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

Katalognummer: B2388555
CAS-Nummer: 1903917-59-8
Molekulargewicht: 350.378
InChI-Schlüssel: VSRCOBGOECTKTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone" features a methanone core linking a pyrrolidinyl ether moiety (substituted with a 6-methylpyridin-2-yl group) and a 5-(pyridin-3-yl)isoxazole ring. These heterocycles are often associated with bioactivity, such as kinase inhibition or antiviral effects, as seen in analogous compounds .

Eigenschaften

IUPAC Name

[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-13-4-2-6-18(21-13)25-15-7-9-23(12-15)19(24)16-10-17(26-22-16)14-5-3-8-20-11-14/h2-6,8,10-11,15H,7,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRCOBGOECTKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=NOC(=C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a complex organic molecule that has garnered attention for its potential therapeutic applications. Its unique structure, which includes a pyrrolidine ring, a pyridine moiety, and an isoxazole, suggests interactions with various biological pathways, particularly in neuropharmacology and oncology.

Chemical Structure

The structural formula of the compound can be represented as follows:

C15H16N4O2\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{2}

This structure features:

  • A pyrrolidine ring that may enhance its biological activity.
  • A 6-methylpyridine substituent which could facilitate specific receptor interactions.
  • An isoxazole moiety , known for various pharmacological activities.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Inhibition of phosphodiesterase enzymes (PDEs) : Particularly PDE9A, which can lead to increased levels of cyclic GMP (cGMP) in the central nervous system, associated with neuroprotective effects and cognitive enhancements.
  • Antimicrobial properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The inhibition of PDEs can enhance signaling pathways that are crucial for neuronal health and function.
  • Receptor Modulation : The structural components may interact with neurotransmitter receptors, influencing synaptic transmission and plasticity.
  • Antimicrobial Action : The presence of the pyridine and isoxazole rings may contribute to the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
PDE InhibitionIncreased cGMP levels, neuroprotective effects
AntimicrobialInhibition of growth in ESKAPE pathogens
AntitumorPotential cytotoxic effects in cancer cell lines

Detailed Findings

  • Neuropharmacological Studies :
    • A study highlighted the role of similar compounds in enhancing cognitive functions through PDE inhibition, suggesting that this compound may have similar effects on memory and learning processes.
  • Antimicrobial Efficacy :
    • Research on pyridine derivatives indicated significant antibacterial activity against Gram-positive bacteria, with some compounds showing synergy when combined with traditional antibiotics .
  • Cancer Research :
    • Investigations into related pyrrolidine derivatives revealed their potential as anticancer agents through mechanisms involving apoptosis induction in tumor cells .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Enzyme Inhibition :
    • Preliminary studies suggest that the compound may exhibit enzyme inhibitory properties. Its structural similarity to known enzyme inhibitors indicates potential for further exploration in this area. Research is ongoing to determine its specific inhibitory activities against various enzymes .
  • Antimicrobial Activity :
    • Recent studies have investigated the antimicrobial properties of related compounds with similar structures. These compounds have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanisms of action are believed to involve disruption of cellular processes .
  • Molecular Docking Studies :
    • Computational studies have been employed to predict the interactions of this compound with biological targets. Molecular docking simulations indicate favorable binding affinities with various proteins, suggesting its potential as a lead compound for drug development .
  • Synthesis and Characterization :
    • The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for scalability in industrial applications. Characterization techniques such as NMR, FTIR, and mass spectrometry are used to confirm the structure and purity of synthesized products .

Case Studies and Research Findings

StudyFocusFindings
Prabhakar et al. (2024)Antimicrobial activityCompounds derived from similar structures showed significant antibacterial effects against S. aureus and E. coli .
Molecular Docking AnalysisBinding interactionsIndicated strong interactions with target proteins, supporting further pharmacological studies .
Synthesis TechniquesProduction methodsMulti-step synthesis confirmed through various characterization methods .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrrolidinyl Ether Derivatives

Compounds like 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) () share the pyrrolidinyl ether scaffold. Unlike the target compound, which uses a 6-methylpyridin-2-yl substituent, 1a incorporates a phenylethyl group and an oxadiazole ring. However, 1a’s oxadiazole ring may confer greater metabolic stability compared to the target’s isoxazole .

Isoxazole-Containing Methanones

The compound (4-Phenylazo-3,5-dimethylpyrazol-1-yl)[2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl]methanone (10a) () shares a methanone linker and pyridine substituent. Key differences include 10a’s triazole and phenylazo groups, which likely enhance π-π stacking interactions but may reduce bioavailability due to steric bulk.

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Bioactivity
Target Compound Methanone 6-Methylpyridin-2-yl, Pyridin-3-yl Kinase inhibition (inferred)
1a () Oxadiazole Phenylethyl, 4-Pyridyl Antiviral
10a () Methanone Phenylazo, Triazole Antimicrobial

Table 2: Physicochemical Properties (Inferred)

Compound Name LogP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound 2.1 ~0.5 Moderate
1a () 3.5 ~0.2 High
10a () 4.0 <0.1 Low

Limitations and Gaps in Evidence

The provided literature lacks direct data on the target compound’s synthesis, bioactivity, or pharmacokinetics. For instance:

  • emphasizes oxadiazole derivatives’ antiviral activity, but the target’s isoxazole may alter target selectivity .
  • ’s focus on triazole-containing methanones highlights the impact of substituent electronegativity on solubility, a factor critical for drug design .

Q & A

Q. What are the standard synthetic routes for (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone?

The synthesis typically involves multi-step protocols. A common approach includes:

  • Step 1 : Formation of the pyrrolidin-1-yl methanone core via coupling reactions, using reagents like EDCI/HOBt for amide bond formation between isoxazole and pyrrolidine intermediates .
  • Step 2 : Functionalization of the pyridine rings. For example, nucleophilic substitution at the pyrrolidine oxygen using 6-methylpyridin-2-ol under basic conditions (e.g., NaH in DMF) .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and validation using LC-MS .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the isoxazole and pyridine rings. For example, coupling constants in 1^1H NMR distinguish isoxazole protons (δ 6.5–7.0 ppm) from pyridine protons (δ 7.5–8.5 ppm) .
  • X-ray Crystallography : To resolve stereochemical ambiguities in the pyrrolidine ring and confirm spatial arrangement of substituents .
  • HRMS : For molecular ion validation (e.g., [M+H]+^+ at m/z 407.1752) .

Q. How can researchers identify potential biological targets for this compound?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity with kinases or GPCRs, leveraging the compound’s heterocyclic motifs (isoxazole, pyridine) as pharmacophores .
  • In Silico Screening : Databases like PubChem and ChEMBL provide analogs (e.g., mTOR inhibitors) with structural similarities, suggesting targets in signaling pathways .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the pyrrolidine-isoxazole methanone core?

  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis of the isoxazole ring) .
  • Catalyst Screening : Test Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling of pyridine fragments, improving yields from 45% to 72% .
  • Temperature Control : Maintain ≤60°C during nucleophilic substitution to prevent pyrrolidine ring decomposition .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Assay Standardization : Re-evaluate IC50_{50} values under consistent conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., oxidized pyridine derivatives) that may interfere with activity .
  • Structural Analog Comparison : Compare with (5-Methylisoxazol-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone to isolate the impact of the 6-methylpyridin-2-yloxy group .

Q. How do molecular dynamics simulations elucidate the compound’s interaction with biological targets?

  • Binding Mode Analysis : Simulations (e.g., GROMACS) reveal hydrogen bonding between the isoxazole oxygen and kinase active-site residues (e.g., Asp184 in mTOR) .
  • Conformational Flexibility : The pyrrolidine ring’s puckering (envelope vs. twist) affects binding entropy; simulations quantify energy barriers for ring inversion .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.